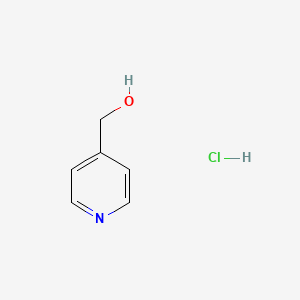

Pyridin-4-ylmethanol hydrochloride

Descripción

Propiedades

IUPAC Name |

pyridin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJHERHVXOEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62302-28-7 | |

| Record name | 4-Pyridinemethanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62302-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategies for Pyridin 4 Ylmethanol Hydrochloride

Direct Synthesis Approaches

Direct synthesis approaches for Pyridin-4-ylmethanol hydrochloride primarily involve the reduction of pyridine-4-carboxylic acid and its derivatives. These methods are favored for their straightforward nature and relatively high yields.

The reduction of the carboxyl group at the 4-position of the pyridine (B92270) ring is the most common and effective strategy for the synthesis of Pyridin-4-ylmethanol. This can be achieved through several methods, including catalytic hydrogenation and the use of hydride reducing agents.

Catalytic hydrogenation offers a green and efficient route for the reduction of pyridine-4-carboxylic acid esters to Pyridin-4-ylmethanol. This process typically involves the use of a metal catalyst and a hydrogen source to effect the reduction. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, minimizing the reduction of the pyridine ring itself.

Recent research has highlighted the use of bimetallic catalysts for this transformation. For instance, a study demonstrated the effective hydrogenation of methyl isonicotinate (B8489971) (the methyl ester of pyridine-4-carboxylic acid) to 4-pyridinemethanol (B147518) using a Ru-Sn/Al2O3 bimetallic catalyst. This catalyst system exhibited high selectivity towards the desired alcohol product. The reaction is typically carried out in a solvent such as ethanol (B145695) under a hydrogen atmosphere. The subsequent treatment with hydrochloric acid would then yield the desired this compound.

| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

| Ru-Sn/Al2O3 | Methyl Isonicotinate | 4-Pyridinemethanol | Ethanol | 160 | 6.0 | >99 |

Hydride-based reducing agents are widely employed for the conversion of carboxylic acids and their esters to alcohols. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing pyridine-4-carboxylic acid directly to Pyridin-4-ylmethanol. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The high reactivity of LiAlH4 necessitates careful handling and inert atmosphere conditions.

Sodium borohydride (B1222165) (NaBH4) is a milder and more selective reducing agent. While it does not typically reduce carboxylic acids directly, it is effective for the reduction of esters of pyridine-4-carboxylic acid. The reaction is often carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. The process involves the initial esterification of pyridine-4-carboxylic acid, followed by reduction with NaBH4.

The general scheme for the synthesis of Pyridin-4-ylmethanol via hydride reduction involves the reduction of a suitable precursor, followed by an acidic workup which also serves to form the hydrochloride salt.

| Reducing Agent | Substrate | Solvent | Key Considerations |

| Lithium Aluminum Hydride (LiAlH4) | Pyridine-4-carboxylic acid | Tetrahydrofuran (THF) | Highly reactive, requires anhydrous conditions. |

| Sodium Borohydride (NaBH4) | Methyl Isonicotinate | Methanol/Ethanol | Milder reducing agent, requires ester form of the acid. |

Reductive amination is a synthetic route primarily used to produce amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. This methodology is not a direct or conventional approach for the synthesis of Pyridin-4-ylmethanol, as the target product is an alcohol, not an amine. Therefore, this section is not applicable to the synthesis of this compound.

The synthesis of Pyridin-4-ylmethanol via catalytic oxidation is not a commonly employed or documented strategy. Typically, oxidation reactions involving the pyridine nucleus would target the nitrogen atom or the carbon atoms of the ring, or in the case of alkylpyridines, the alkyl side chain. The direct catalytic oxidation to form the hydroxymethyl group at the 4-position of the pyridine ring from an unsubstituted pyridine is not a feasible synthetic transformation. Therefore, this section is not applicable to the direct synthesis of this compound.

Multi-component reactions are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Pyridoxal (B1214274), an aldehyde form of vitamin B6, and its derivatives are often used in MCRs, particularly in the context of synthesizing biologically relevant molecules. However, the use of MCRs incorporating pyridoxal derivatives for the direct synthesis of a simple molecule like Pyridin-4-ylmethanol is not a standard or reported method. The complexity of the starting materials and the likely products of such reactions make this an unsuitable approach for the targeted synthesis of this compound.

Reduction of Pyridine-4-carboxylic Acid Derivatives

Conversion of Pyridin-4-ylmethanol to its Hydrochloride Salt

The transformation of Pyridin-4-ylmethanol into its hydrochloride salt is a straightforward and common practice in organic synthesis. This process is essential for improving the compound's stability, solubility in certain solvents, and ease of handling, as the salt is typically a crystalline solid. The conversion is achieved by reacting the free base, Pyridin-4-ylmethanol, with hydrochloric acid.

Acid-Base Reaction Mechanisms

The fundamental mechanism underlying the formation of this compound is a classic acid-base neutralization reaction. In this context, Pyridin-4-ylmethanol acts as a Lewis base, while hydrochloric acid (HCl) serves as the acid.

The key reactive site in Pyridin-4-ylmethanol is the nitrogen atom within the pyridine ring. This nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic center. Hydrochloric acid, a strong acid, readily dissociates in a suitable solvent to provide a proton (H⁺) and a chloride ion (Cl⁻).

The reaction proceeds as follows:

Protonation: The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the proton (H⁺) from the hydrochloric acid.

Salt Formation: This forms a new covalent bond between the nitrogen and the hydrogen atom. The nitrogen atom, having donated its lone pair, acquires a formal positive charge, creating a pyridinium (B92312) cation. The chloride ion (Cl⁻) is then held in proximity to the pyridinium cation through electrostatic attraction, resulting in the ionic salt, this compound.

This reaction is typically rapid and exothermic.

Proton Transfer Phenomena in Salt Formation

The formation of the hydrochloride salt is a direct consequence of proton transfer. nih.gov This phenomenon is a crucial aspect of acid-base chemistry. In the reaction between Pyridin-4-ylmethanol and HCl, the proton is transferred from the hydronium ion (if in an aqueous solution) or directly from the HCl molecule (in an anhydrous organic solvent) to the basic nitrogen atom of the pyridine ring. ogu.edu.tr

The efficiency of this proton transfer is dictated by the relative acid-base strengths of the reactants. Pyridine and its derivatives are moderately basic, with a pKa for the conjugate acid (the pyridinium ion) of around 5.2. Hydrochloric acid is a strong acid, ensuring that the equilibrium of the reaction lies far to the right, heavily favoring the formation of the protonated pyridinium salt. nih.govogu.edu.tr The controlled introduction of proton transfer is a recognized strategy in the design of pharmaceutical materials to systematically produce ionic molecular salts. nih.gov

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is necessary. Key parameters include the choice of solvent, the potential role of catalysts in the synthesis of the precursor, and the influence of temperature and pressure.

Solvent Effects in Synthesis

The selection of a solvent is critical in the synthesis of this compound as it influences the solubility of both the reactant (Pyridin-4-ylmethanol) and the product (the hydrochloride salt), which in turn affects the reaction rate and the ease of product isolation.

Reaction Medium: Solvents such as diethyl ether, ethanol, methanol, or isopropanol (B130326) are commonly employed. Pyridin-4-ylmethanol is generally soluble in these organic solvents.

Product Precipitation: The hydrochloride salt is often significantly less soluble than its free base counterpart in many organic solvents, particularly non-polar ones like diethyl ether or ethyl acetate (B1210297). This difference in solubility is exploited to achieve efficient product isolation. The reaction is often performed by dissolving the free base in a suitable solvent and then adding a solution of HCl (e.g., HCl gas dissolved in ether or isopropanol). The resulting salt precipitates out of the solution and can be collected by filtration.

Acid-Base Clustering: The nature of the solvent can affect how the acid and base molecules interact. Studies on similar systems, like acetic acid and pyridine, have shown that in solvents like water, interactions occur between clusters of molecules, whereas in solvents like acetonitrile, the interaction is between individual molecules. rsc.org

Table 1: Influence of Solvent Choice on Hydrochloride Salt Formation

| Solvent Type | Properties & Effects | Typical Examples |

| Polar Protic | Good solubility for both free base and HCl. Salt may remain dissolved, requiring cooling or evaporation for crystallization. | Ethanol, Methanol, Water |

| Polar Aprotic | Moderate solubility. Can be effective for the reaction, with product precipitating upon formation or cooling. | Acetonitrile, Tetrahydrofuran (THF) |

| Non-Polar | Low solubility for the hydrochloride salt. Ideal for inducing precipitation of the product for easy isolation. | Diethyl Ether, Ethyl Acetate, Toluene |

Catalyst Selection and Activity

It is important to distinguish between the synthesis of the precursor, Pyridin-4-ylmethanol, and its subsequent conversion to the hydrochloride salt. The salt formation itself is an acid-base reaction that does not require a catalyst.

However, the synthesis of Pyridin-4-ylmethanol, typically from a pyridine-4-carboxylic acid derivative, is a reduction reaction that is heavily reliant on catalysts and reducing agents. google.com Common synthetic routes involve the reduction of esters like methyl 4-picolinate. google.com

Table 2: Catalyst and Reagent Systems for Pyridin-4-ylmethanol Synthesis

| Starting Material | Catalyst/Reducing Agent System | Solvent | Key Observations | Reference |

| Methyl 4-picolinate | Sodium borohydride (NaBH₄) and Lithium chloride (LiCl) | Tetrahydrofuran (THF) | LiCl acts as a catalyst to activate the ester for reduction by NaBH₄. The reaction is typically run at low temperatures initially, then refluxed. | google.com |

| Methyl 4-picolinate | Potassium borohydride (KBH₄) and Lithium chloride (LiCl) | Tetrahydrofuran (THF) | Similar mechanism to the NaBH₄ system, demonstrating flexibility in the choice of borohydride reagent. | google.com |

| Ethyl isonicotinate | Electrocatalytic Reduction | Acidic Aqueous Solution (e.g., H₂SO₄) | A greener method avoiding strong reducing agents and organic solvents, performed at room temperature and pressure using electrodes like lead and platinum. | google.com |

| 2-aminopyridine-4-carboxylate | Lithium aluminium tetrahydride (LiAlH₄) | Tetrahydrofuran (THF) | A powerful reducing agent for converting the ester to the alcohol, requiring anhydrous conditions and careful workup. | chemicalbook.com |

The activity of these catalytic systems is crucial for achieving high yields of the Pyridin-4-ylmethanol precursor before its conversion to the hydrochloride salt.

Temperature and Pressure Influence

Temperature and pressure are key physical parameters that can be manipulated to optimize the yield and quality of the crystalline this compound.

Temperature:

Reaction Temperature: The acid-base reaction is often carried out at room temperature (around 20-25°C) or below (0-5°C) to control the exothermic nature of the neutralization and to maximize precipitation if a non-polar solvent is used.

Crystallization/Recrystallization: Temperature plays a vital role in crystallization. Often, the salt is crystallized from a solvent system by cooling. A common technique involves dissolving the salt in a minimal amount of a hot solvent (like ethanol or isopropanol) and then cooling the solution slowly to form well-defined, pure crystals. This process helps in removing any unreacted starting material or other impurities.

Pressure:

Atmospheric Pressure: The salt formation reaction is typically conducted at atmospheric pressure as pressure does not significantly influence the reaction equilibrium for this liquid-phase process.

Reduced Pressure: Reduced pressure (vacuum) is frequently used after the reaction is complete. It is applied to efficiently remove the solvent at a lower temperature, which prevents thermal degradation of the product and yields a dry, crystalline solid. google.com

Table 3: Effect of Temperature and Pressure on Synthesis

| Parameter | Influence on Synthesis Stage | Optimized Condition | Rationale |

| Temperature | Reaction | 0 - 25°C | Controls exothermicity, promotes precipitation in select solvents. |

| Crystallization | Cooling from high temperature (e.g., 60-80°C) to low temperature (e.g., 0-5°C) | Increases yield of crystalline salt by reducing its solubility in the solvent. | |

| Pressure | Reaction | Atmospheric Pressure | Reaction is not pressure-dependent. |

| Solvent Removal | Reduced Pressure (Vacuum) | Allows for efficient solvent removal at low temperatures, preventing product degradation and ensuring a dry final product. google.com |

Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic routes for Pyridin-4-ylmethanol and its hydrochloride salt is a significant area of research, aiming to reduce the use of hazardous reagents and minimize waste. Traditional methods often involve harsh reaction conditions, the use of transition metal catalysts, and strong reducing agents, which can be costly and environmentally damaging google.com.

A notable green chemistry approach involves the electrocatalytic reduction of ethyl isonicotinate. This method utilizes an acidic aqueous solution as the reaction medium, avoiding organic solvents. The reaction proceeds at normal temperature and pressure without the need for traditional reducing agents or transition metal catalysts. google.com By using a lead cathode, which has a high hydrogen evolution overpotential, the efficiency of the reduction is enhanced, achieving a yield of up to 73% for 4-pyridinemethanol while maintaining a high current efficiency of over 95%. google.com This electrochemical process is not only simpler and more efficient but also boasts high atom economy, making it a promising green alternative for industrial applications. google.com

Another green strategy is the use of microwave irradiation in a one-pot, four-component reaction to synthesize novel pyridine derivatives. This method offers excellent yields (82%–94%), produces pure products, significantly shortens reaction times to 2–7 minutes, and is cost-effective. nih.gov While not directly synthesizing this compound, this approach highlights the potential of microwave-assisted organic synthesis (MAOS) as a green tool for constructing the pyridine core structure.

Biocatalysis also presents a green alternative for producing pyridine derivatives. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), in bio-derived solvents has been explored for the synthesis of polyesters from lignin-derived pyridine-2,4-dicarboxylate. researchgate.net This approach underscores the potential for enzymatic processes to replace conventional chemical catalysts in the synthesis of pyridine-containing compounds, thereby reducing the environmental footprint.

The following table summarizes key aspects of a green electrolytic synthesis method for 4-pyridinemethanol.

Table 1: Electrolytic Synthesis of 4-Pyridinemethanol

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | Ethyl isonicotinate | google.com |

| Reaction Medium | Acidic aqueous solution | google.com |

| Catalyst/Reagent | None (Electrolytic) | google.com |

| Anode | Platinum (Pt) | google.com |

| Cathode | Lead (Pb) | google.com |

| Conditions | Normal temperature and pressure | google.com |

| Yield | Up to 73% | google.com |

| Key Advantage | Avoids organic solvents, reducing agents, and transition metal catalysts | google.com |

Isolation and Purification Techniques for Synthetic Intermediates and Products

Chromatographic Purification Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatographic techniques are essential for the purification of Pyridin-4-ylmethanol, its hydrochloride salt, and related synthetic intermediates. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography: This is a standard method for purifying pyridine derivatives. For instance, in the synthesis of polysubstituted pyridines, the crude product is often purified by column chromatography on silica (B1680970) gel. mdpi.com A common eluent system for such purifications is a mixture of ethyl acetate and petroleum ether. mdpi.com

Flash Chromatography: A faster version of column chromatography, flash chromatography is widely used for the rapid purification of reaction mixtures. It is performed on silica gel (200–300 mesh) and is effective for separating pyridine derivatives from reaction byproducts. mdpi.com For example, in the synthesis of 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile, the crude residue was purified by column chromatography using a mixture of hexanes and ethyl acetate as the eluent. mdpi.com

High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, HPLC is a powerful tool. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be used for the separation of pyridine and its derivatives. helixchrom.com This technique is particularly useful for hydrophilic compounds like pyridines, and it can be made compatible with mass spectrometry detection by avoiding non-volatile ion-pairing reagents. helixchrom.comhelixchrom.com The choice of the mobile phase, particularly the acidic additive, can significantly influence the retention time of basic compounds like pyridine. helixchrom.com

The table below provides examples of chromatographic conditions used for the purification of pyridine derivatives.

Table 2: Chromatographic Purification of Pyridine Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Application Example | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica gel (200–300 mesh) | Ethyl acetate/Petroleum ether | Purification of polysubstituted pyridines | mdpi.com |

| Column Chromatography | Silica gel | 30% Hexanes/70% Ethyl acetate | Purification of 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile | mdpi.com |

| HPLC (Mixed-Mode) | Amaze SC Column | Acetonitrile, water, formic acid, and ammonium (B1175870) formate (B1220265) | Separation of pyridine, bromopyridine, and bipyridine | helixchrom.com |

Recrystallization and Crystallization Strategies

Recrystallization is a fundamental technique for purifying solid compounds like this compound, based on the principle that the solubility of most solids increases with temperature. libretexts.org The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the pure compound to crystallize while impurities remain in the solution. mt.com

The key steps in a typical recrystallization procedure are:

Solvent Selection : An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. youtube.com

Dissolution : The impure compound is dissolved in a minimal amount of the hot solvent to create a saturated solution. youtube.com

Cooling and Crystallization : The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. libretexts.orgyoutube.com Slow cooling is crucial for forming large, pure crystals. youtube.com

Isolation of Crystals : The purified crystals are collected by vacuum filtration, using a Buchner funnel. libretexts.orgyoutube.com

Washing and Drying : The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried. youtube.comyoutube.com

In some cases, co-crystallization can occur. For instance, a co-crystal of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid was formed unexpectedly from a solution of isoniazid (B1672263) in benzaldehyde (B42025), where the benzaldehyde autoxidized to benzoic acid. nih.gov This highlights the importance of understanding potential side reactions during the crystallization process.

The choice of solvent is critical for successful recrystallization. The following table outlines the general criteria for solvent selection.

Table 3: Criteria for Recrystallization Solvent Selection

| Criterion | Description | Reference |

|---|---|---|

| Solubility Profile | High solubility for the compound at elevated temperatures and low solubility at room or cold temperatures. | mt.comyoutube.com |

| Inertness | The solvent should not react chemically with the compound being purified. | youtube.com |

| Boiling Point | The solvent's boiling point should be below the melting point of the compound to avoid "oiling out". | youtube.com |

| Volatility | The solvent should be volatile enough to be easily removed from the purified crystals. | youtube.com |

| Impurity Solubility | Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. | mt.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Pyridin-4-ylmethanol hydrochloride in solution. The presence of the hydrochloride salt significantly influences the electronic environment of the pyridine (B92270) ring, leading to characteristic shifts in the NMR spectra compared to its free-base form, pyridin-4-ylmethanol. The protonation of the pyridine nitrogen atom enhances its electron-withdrawing nature, causing deshielding of the ring protons and carbons.

The ¹H NMR spectrum provides precise information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is characterized by distinct signals for the aromatic protons of the pyridinium (B92312) ring, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton.

Due to the protonation of the nitrogen, the pyridine ring protons are shifted downfield. The protons at the C2 and C6 positions (ortho to the nitrogen) appear as a doublet, and the protons at the C3 and C5 positions (meta to the nitrogen) also appear as a doublet. The methylene protons adjacent to the ring typically present as a singlet, though coupling to the hydroxyl proton can sometimes be observed depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on typical values for pyridinium compounds and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H2, H6 | ~8.8 | Doublet (d) | ~6-7 | Protons ortho to the protonated nitrogen are significantly deshielded. |

| H3, H5 | ~7.9 | Doublet (d) | ~6-7 | Protons meta to the protonated nitrogen. |

| -CH₂- | ~4.8 | Singlet (s) | N/A | Methylene protons adjacent to the pyridinium ring. |

| -OH | Variable | Broad Singlet (br s) | N/A | Chemical shift is concentration and temperature dependent. |

| N⁺-H | Variable | Broad Singlet (br s) | N/A | Often exchanges with solvent or water, may not be distinctly observed. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Similar to the proton spectrum, the carbon atoms in the pyridinium ring are deshielded due to the protonated nitrogen. The spectrum will show distinct signals for the three unique carbon environments in the ring (C2/C6, C3/C5, and C4) and the methylene carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on typical values for pyridinium compounds and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C4 | ~158 | Quaternary carbon attached to the hydroxymethyl group, significantly deshielded. |

| C2, C6 | ~148 | Carbons ortho to the protonated nitrogen. |

| C3, C5 | ~127 | Carbons meta to the protonated nitrogen. |

| -CH₂- | ~62 | Methylene carbon. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the H2/H6 protons and the H3/H5 protons, confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edulibretexts.org It is highly sensitive and provides one-bond C-H connectivity. columbia.edulibretexts.org An HSQC spectrum would show cross-peaks connecting the H2/H6 signal to the C2/C6 signal, the H3/H5 signal to the C3/C5 signal, and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. columbia.edulibretexts.org This is particularly useful for identifying connectivity involving quaternary carbons. Key HMBC correlations would include:

A cross-peak from the methylene protons to the C4 carbon.

Cross-peaks from the methylene protons to the C3/C5 carbons (three-bond correlation).

A cross-peak from the H3/H5 protons to the C4 carbon (two-bond correlation).

These 2D techniques collectively provide irrefutable evidence for the substitution pattern and confirm that the hydroxymethyl group is located at the C4 position of the pyridine ring.

While solution NMR provides data on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) offers insight into its structure in the crystalline state. For a crystalline compound like this compound, ssNMR can be used to study:

Polymorphism: It can distinguish between different crystalline forms (polymorphs) which may have different molecular packing and hydrogen bonding arrangements.

Intermolecular Interactions: ssNMR is sensitive to the local environment and can probe the hydrogen bonding network involving the pyridinium N⁺-H, the hydroxyl O-H, and the chloride anion (Cl⁻).

Structural Non-equivalence: It can reveal if molecules that are chemically equivalent in solution become non-equivalent in the crystal lattice due to packing effects.

Vibrational Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and probing hydrogen bonding within a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific structural features.

The most significant feature in the spectrum is the presence of strong, broad absorption bands in the high-frequency region (typically 2500–3400 cm⁻¹). This broadening is a hallmark of extensive hydrogen bonding. rsc.org These bands arise from the O-H stretching vibration of the alcohol group and the N⁺-H stretching of the protonated pyridine ring, both of which are involved in a hydrogen-bonding network with the chloride anion. fu-berlin.denih.gov

Other key vibrational modes include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methylene group, found just below 3000 cm⁻¹.

Pyridine ring C=C and C=N stretching: These appear as a series of sharp to medium bands in the 1400–1650 cm⁻¹ region. Protonation of the ring typically shifts these bands to higher wavenumbers.

O-H bending: Usually observed in the 1300-1450 cm⁻¹ region.

C-O stretching: A strong band typically found in the 1000–1100 cm⁻¹ range.

The analysis of these bands, particularly the shifts and broadening caused by hydrogen bonding, provides critical information about the intermolecular forces that define the solid-state structure of the compound. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad | Broad due to strong intermolecular hydrogen bonding. |

| N⁺-H Stretch (H-bonded) | 3100 - 2500 | Strong, Broad | Characteristic of a pyridinium salt involved in H-bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium | |

| Pyridinium Ring Stretches (C=C, C=N) | 1640 - 1450 | Medium to Strong | Multiple bands are expected. |

| O-H Bend | 1450 - 1300 | Medium | |

| C-O Stretch | 1100 - 1000 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, the Raman spectrum is dominated by vibrations associated with the pyridine ring, with contributions from the hydroxymethyl group. The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences the electronic structure and, consequently, the vibrational frequencies of the ring.

The most characteristic bands in the Raman spectrum of pyridine derivatives are the ring breathing modes, which are highly sensitive to substitution and electronic effects. ethz.chresearchgate.net In Pyridin-4-ylmethanol, these modes are expected in the 990-1050 cm⁻¹ region. ethz.ch The spectrum of 4-pyridinemethanol (B147518) shows prominent peaks related to these vibrations. nih.gov The C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹, while the vibrations of the methylene (-CH₂) and hydroxyl (-OH) groups of the substituent are also observable.

The protonation at the nitrogen atom in the hydrochloride form induces a shift in the position and intensity of the pyridine ring bands compared to the free base. This is due to the change in symmetry and the inductive effect of the positive charge, which alters the polarizability of the molecule's bonds. Surface-Enhanced Raman Scattering (SERS) studies on pyridine have shown that interaction with a metal surface or a proton can cause significant shifts in the Raman bands, particularly the ring breathing modes. researchgate.netacs.org

Table 1: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Pyridine Ring Breathing | ~1000 and ~1030 | Intense bands, sensitive to protonation and substitution. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the pyridine ring protons. |

| CH₂ Stretch | 2850 - 2960 | From the hydroxymethyl substituent. |

| C-O Stretch | 1000 - 1260 | From the primary alcohol group. |

This table is generated based on typical values for the functional groups and data from related pyridine compounds.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, enabling the confirmation of molecular weight and the study of structural fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For the free base, 4-pyridinemethanol (C₆H₇NO), the calculated monoisotopic mass is 109.05276 Da. nih.gov When analyzed by HRMS, the protonated molecule [M+H]⁺ would be observed.

The hydrochloride salt will readily form the protonated species in the mass spectrometer. The accurate mass of this protonated cation (C₆H₈NO⁺) allows it to be distinguished from other ions with the same nominal mass but different elemental formulas. This high precision is a key feature of techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry. nih.gov

Table 2: HRMS Data for Pyridin-4-ylmethanol

| Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule (M) | C₆H₇NO | 109.05276 nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 110.

Upon collision-induced dissociation (CID), several fragmentation pathways are plausible. A primary fragmentation would likely involve the loss of the hydroxymethyl substituent. Key fragmentation steps could include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to an ion at m/z 92.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the C-C bond could result in the loss of formaldehyde (30 Da), producing a pyridinium ion at m/z 80.

Ring Fragmentation: At higher collision energies, the pyridine ring itself can fragment, yielding smaller characteristic ions.

Analysis of sesquiterpene pyridine alkaloids has shown that the pyridine moiety itself can produce characteristic product ions in the low mass range. nih.gov The fragmentation pattern provides definitive structural information, confirming the connectivity of the atoms within the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and ionic compounds, making it ideal for analyzing this compound. nih.gov In positive ion mode ESI (+), the compound is readily detected as the protonated molecular ion, [M+H]⁺, at m/z 110. mdpi.comresearchgate.net

The ESI-MS spectrum is typically simple, showing a dominant peak for the protonated molecule, which is beneficial for quantitative analysis. The technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov Studies on related pyridine compounds confirm that ESI-MS is a powerful tool for characterizing metal coordination complexes and metabolites, highlighting the stability of the protonated pyridine-based core. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyridine ring in Pyridin-4-ylmethanol contains a conjugated π-system and a nitrogen atom with a non-bonding electron pair, giving rise to characteristic absorptions.

The spectrum typically shows two main absorption bands:

An intense band at shorter wavelengths (around 200-220 nm) corresponding to a π → π* transition within the aromatic system.

A less intense band at longer wavelengths (around 250-270 nm) attributed to an n → π* transition, involving the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital.

For 4-pyridinemethanol, UV-Vis spectra are available and show these characteristic features. nih.gov The protonation of the nitrogen in the hydrochloride salt has a significant effect on the spectrum. The n → π* transition is typically blue-shifted (shifted to a shorter wavelength) or disappears entirely upon protonation, as the non-bonding electrons on the nitrogen are now involved in a bond with the proton. The π → π* transitions may also be affected, often showing a slight shift in wavelength and a change in intensity. Quinine, another heterocyclic aromatic compound, also exhibits strong UV absorption that is sensitive to pH. wikipedia.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Pyridinemethanol |

| Pyridine |

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Studies on salts of pyridin-4-ylmethanol (also known as 4-pyridylmethylamine) have led to the determination of their single-crystal structures, which are available in the Cambridge Structural Database (CSD). Specifically, the monochloride salt has been identified with the CSD refcode QANWOS . mdpi.com

The solid-state structure of Pyridin-4-ylmethanol hydrochloride is significantly influenced by a network of intermolecular interactions. Hydrogen bonding is a predominant force, where the hydroxyl group (-OH) and the protonated pyridine (B92270) nitrogen (N-H+) act as hydrogen bond donors, and the chloride anion (Cl-) serves as a primary hydrogen bond acceptor. These interactions create a robust, three-dimensional network that stabilizes the crystal structure.

The cation in this compound consists of the protonated pyridin-4-ylmethanol molecule. Conformational analysis focuses on the rotational freedom around the C-C bond connecting the pyridine ring and the hydroxymethyl group. Studies on similar structures, such as the perchlorate (B79767) salt of pyridin-4-ylmethanamine, have shown that the cation can adopt different conformations in the solid state, influenced by the specific intermolecular interactions and packing effects. youtube.com The torsion angle between the pyridine ring and the substituent group is a key parameter in defining its conformation. The anion is the spherical chloride ion (Cl-), which does not have conformational flexibility.

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a coformer in a specific stoichiometric ratio. mdpi.com The resulting multi-component crystal is known as a co-crystal. This approach is widely used in the pharmaceutical industry to improve properties such as solubility and stability.

A review of the available scientific literature indicates that specific co-crystallization studies involving this compound as the primary component have not been extensively reported. However, the presence of strong hydrogen bond donors (hydroxyl and pyridinium (B92312) groups) and a hydrogen bond acceptor (the pyridine nitrogen in the free base form) suggests that Pyridin-4-ylmethanol is a suitable candidate for the formation of co-crystals with various coformers, such as carboxylic acids. mdpi.com Such studies would be a valuable area for future research to explore new solid forms of this compound.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used for the characterization of crystalline materials. datacc.org It is particularly valuable for identifying different crystalline phases (polymorphs) of a compound and for quality control purposes. The PXRD pattern is a unique fingerprint of a crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ).

In the context of this compound, PXRD can be used to:

Identify the crystalline form: By comparing the experimental PXRD pattern with a calculated pattern from SCXRD data or a standard reference pattern, the identity and purity of a sample can be confirmed.

Detect polymorphism: Different polymorphs of a compound will produce distinct PXRD patterns. This technique is therefore essential for screening and identifying different crystalline forms that may exhibit different physical properties.

Monitor phase transformations: PXRD can be used to study changes in the crystalline structure that may occur under different conditions, such as temperature or humidity. mdpi.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties of pyridin-4-ylmethanol hydrochloride. These methods provide a microscopic view of the molecule's structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyridin-4-ylmethanol, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to optimize the molecular geometry and predict its vibrational frequencies. These calculations can confirm the stability of the molecular structure by ensuring the absence of imaginary frequencies.

The electronic properties, such as ionization potential, electron affinity, and chemical hardness, can be derived from the energies of the frontier molecular orbitals. The distribution of charges and the dipole moment are also key parameters obtained from DFT calculations, offering insights into the molecule's polarity and intermolecular interactions.

HOMO-LUMO Analysis and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. For pyridin-4-ylmethanol, the HOMO is typically localized on the pyridyl ring and the oxygen atom of the methanol (B129727) group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the pyridine (B92270) ring, highlighting the regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap for similar pyridine derivatives has been calculated, and these values are instrumental in predicting their chemical behavior.

Table 1: Calculated Energy Values for a Pyridine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -1.35 |

| Energy Gap (ΔE) | 5.43 |

Note: Data is for a representative pyridine derivative and may vary for this compound.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map uses a color scale to represent different potential values. For pyridin-4-ylmethanol, the regions of negative potential, typically shown in red, are concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group. These areas are prone to electrophilic attack. Conversely, the regions of positive potential, often depicted in blue, are found around the hydrogen atoms, particularly the hydroxyl proton and the proton on the nitrogen in the hydrochloride form, making them susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a means to study the time-dependent behavior of this compound, including its conformational changes and interactions with its environment.

Interaction with Solvents and Other Molecules

The interaction of this compound with solvents, such as water, can be effectively studied using MD simulations. These simulations can reveal the structure of the solvation shells around the molecule and identify specific hydrogen bonding patterns. The hydrochloride form of the molecule will exhibit strong interactions with polar solvents. The protonated pyridine nitrogen and the hydroxyl group will act as hydrogen bond donors, while the chloride ion and the hydroxyl oxygen will serve as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the molecule's solubility and behavior in solution.

Docking Studies and Ligand Binding Predictions (e.g., DNA interactions, receptor binding)

Computational docking studies are instrumental in predicting the binding affinities and interaction modes of small molecules with biological macromolecules. For pyridine derivatives, these studies often focus on their potential to interact with significant targets such as DNA and various protein receptors. While specific docking research on this compound is not extensively detailed in publicly available literature, the broader class of pyridine-containing compounds has been the subject of numerous computational investigations. These studies provide a valuable framework for predicting the potential biological interactions of Pyridin-4-ylmethanol.

Research on pyridine-carbohydrazide derivatives, for instance, has utilized molecular docking to explore their binding to DNA. mdpi.com Such studies have shown that pyridine derivatives can interact with the minor groove of the DNA helix, a common binding site for small molecules. mdpi.com The interactions are often stabilized by hydrogen bonds and van der Waals forces between the ligand and the DNA base pairs. For example, docking studies on certain di-cationic diarylfuran derivatives, which also feature aromatic rings capable of interacting with DNA, have identified a preference for AT-rich regions in the minor groove. mdpi.com

Furthermore, molecular docking has been employed to investigate the interaction of hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives containing a pyridine moiety with DNA. nih.gov These studies revealed that the pyrimidine groups could intercalate between DNA base pairs, while the pyridine ring extends into the DNA grooves. nih.gov The binding is further stabilized by hydrogen bonds formed between the nitrogen atoms of the hydrazone and pyridine rings and the DNA residues. nih.gov

In the context of receptor binding, pyridine and its derivatives have been studied for their interaction with various receptors, including adenosine (B11128) receptors. esisresearch.org Computational models can predict the binding affinity and selectivity of these compounds for different receptor subtypes. For example, studies on 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown their ability to bind to A1, A2A, and A3 adenosine receptors. esisresearch.org These computational predictions are crucial in guiding the synthesis of more potent and selective receptor antagonists or agonists. Similarly, docking studies on pyrimidine and pyridine derivatives have been used to predict their potential as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). escholarship.org

These examples from related pyridine compounds illustrate the utility of molecular docking in predicting how this compound might interact with biological targets. Such computational predictions would be a critical first step in exploring its potential pharmacological applications, guiding further experimental validation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are highly valuable for the structural elucidation of novel compounds and for the interpretation of experimental spectra. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often providing results that are in good agreement with experimental data. ijcrt.org

For pyridine derivatives, DFT calculations can accurately predict their spectroscopic properties. A study on 4-chloromethyl pyridine hydrochloride, a structurally similar compound, demonstrated the use of the B3LYP functional with the 6-311++G(d,p) basis set to calculate its vibrational frequencies and NMR spectra. ijcrt.org The calculated values were then compared with experimental FT-IR, FT-Raman, and NMR data to confirm the molecular structure. ijcrt.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. mdpi.combohrium.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts relative to a standard reference. These predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. For this compound, DFT calculations could provide the theoretical chemical shifts for the pyridine ring protons and carbons, as well as for the methanol group. Discrepancies between calculated and experimental shifts can sometimes be observed, and these can often be explained by factors such as intermolecular interactions in the solid state or solvent effects. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Pyridine Derivative (Example)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 150.2 |

| H2 | 8.6 | - |

| C3 | - | 121.5 |

| H3 | 7.4 | - |

| C4 | - | 148.0 |

| C5 | - | 121.5 |

| H5 | 7.4 | - |

| C6 | - | 150.2 |

| H6 | 8.6 | - |

| CH₂ | 4.7 | 62.8 |

| OH | 5.5 | - |

Note: This table presents example data based on computational methods for pyridine derivatives and does not represent experimentally verified data for this compound.

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies that correspond to the normal modes of vibration of a molecule. sebhau.edu.lynih.gov These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and vibrational modes, such as stretching, bending, and torsional vibrations. nih.gov For this compound, DFT calculations would be able to predict the characteristic vibrational frequencies for the pyridine ring, the C-O stretching of the alcohol, and the O-H stretching, among others. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data, accounting for the approximations inherent in the theoretical methods. nih.gov

Table 2: Predicted Vibrational Frequencies for a Pyridine Derivative (Example)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3650 |

| Aromatic C-H Stretch | 3100-3000 |

| C-O Stretch | 1050 |

| Pyridine Ring Stretch | 1600, 1500 |

| C-H Bend | 1450, 1380 |

Note: This table presents example data based on computational methods for pyridine derivatives and does not represent experimentally verified data for this compound.

The accurate prediction of these spectroscopic parameters through computational modeling is a vital component of modern chemical research, facilitating the characterization and identification of complex molecules like this compound.

Chemical Reactivity and Derivatization Chemistry

Reactions at the Hydroxyl Group

The primary alcohol functionality in Pyridin-4-ylmethanol is a key site for synthetic transformations, enabling the formation of esters and ethers, as well as oxidation to aldehydes and carboxylic acids.

Esterification and Etherification

The hydroxyl group of Pyridin-4-ylmethanol can readily undergo esterification with carboxylic acids or their derivatives, typically under acidic catalysis. pipzine-chem.com This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent. Pyridine (B92270) itself, or derivatives like 4-dimethylaminopyridine (DMAP), can act as a nucleophilic catalyst in acylation reactions, forming a highly reactive acylpyridinium intermediate. reddit.com

Etherification, the formation of an ether linkage, can also be achieved. This typically involves deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile in a reaction with an alkyl halide (Williamson ether synthesis).

| Reaction Type | Reagents | Product Class | Catalyst |

| Esterification | Carboxylic Anhydride/Acyl Chloride | Ester | Pyridine, DMAP |

| Esterification | Carboxylic Acid | Ester | Acid (e.g., H₂SO₄) |

| Etherification | Alkyl Halide | Ether | Base (e.g., NaH) |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol group of Pyridin-4-ylmethanol can be oxidized to form either 4-pyridinecarboxaldehyde or, with more potent oxidizing agents or prolonged reaction times, isonicotinic acid. The choice of oxidant and reaction conditions is crucial for selective synthesis.

Oxidation to 4-Pyridinecarboxaldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) and Collins reagent (CrO₃·2C₅H₅N) are commonly employed for this transformation. ysu.edu The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, is another effective method.

Oxidation to Isonicotinic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this include potassium permanganate (KMnO₄), Jones reagent (H₂CrO₄ in acetone/sulfuric acid), and potassium dichromate(VI) with sulfuric acid. libretexts.org Heating the alcohol under reflux with an excess of the oxidizing agent ensures the reaction proceeds to completion. libretexts.org A catalytic amount of PCC with periodic acid (H₅IO₆) as a co-oxidant can also achieve this transformation efficiently. organic-chemistry.orgresearchgate.net

| Product | Reagent(s) | Typical Conditions |

| 4-Pyridinecarboxaldehyde | Pyridinium Chlorochromate (PCC) | Methylene (B1212753) chloride (CH₂Cl₂) |

| 4-Pyridinecarboxaldehyde | Collins Reagent (CrO₃·2C₅H₅N) | Methylene chloride (CH₂Cl₂) |

| Isonicotinic Acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux |

| Isonicotinic Acid | Jones Reagent (H₂CrO₄) | Acetone, H₂SO₄ |

| Isonicotinic Acid | PCC (catalytic), H₅IO₆ | Acetonitrile |

Reactions Involving the Pyridine Ring

The pyridine ring in Pyridin-4-ylmethanol hydrochloride is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, further amplified by the protonation of the nitrogen in the hydrochloride salt, dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is significantly more difficult compared to benzene. wikipedia.orgyoutube.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack. youtube.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium ion. This positive charge further deactivates the ring, making the reaction even slower and requiring harsh conditions. wikipedia.orgyoutube.com

When EAS does occur, substitution is directed to the 3-position (meta-position). quora.com Attack at the 2- or 4-position results in an unstable carbocation intermediate where the positive charge is placed directly on the electronegative nitrogen atom. study.com In contrast, attack at the 3-position keeps the positive charge on the carbon atoms, leading to a more stable intermediate. study.com

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to a pyridine-N-oxide. The N-oxide group is activating and directs electrophilic substitution to the 4-position. wikipedia.org The oxygen atom can then be removed to yield the substituted pyridine. wikipedia.org

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2- or 4-position. stackexchange.comquimicaorganica.org Nucleophilic attack is favored at these positions because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it. stackexchange.comyoutube.com Attack at the 3-position does not allow for this stabilization. quimicaorganica.org

For Pyridin-4-ylmethanol itself, which lacks a leaving group, direct SNAr is not a typical reaction. However, derivatives of Pyridin-4-ylmethanol that have been functionalized with a leaving group (e.g., a halogen) at the 2- or 6-position would be expected to undergo nucleophilic substitution readily.

Alkylation and Acylation of Nitrogen

The lone pair of electrons on the nitrogen atom of a neutral pyridine ring allows it to act as a nucleophile, readily reacting with alkylating and acylating agents. quimicaorganica.org Reaction with alkyl halides (alkylation) or acyl halides/anhydrides (acylation) leads to the formation of N-alkyl or N-acyl pyridinium salts, respectively. quimicaorganica.org

However, in this compound, the nitrogen is already protonated. To perform N-alkylation or N-acylation, the pyridine nitrogen must first be deprotonated by treatment with a base to regenerate the neutral, nucleophilic form. Once neutralized, it can react with a variety of electrophiles.

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkylpyridinium Salt |

| N-Acylation | Acyl Halide (RCO-X) | N-Acylpyridinium Salt |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural modifications of the pyridine ring. While the hydroxymethyl group can be protected if necessary, these reactions primarily target C-H or C-Halogen bonds on the pyridine scaffold. For Pyridin-4-ylmethanol to be used in these reactions, it would typically first be halogenated (e.g., brominated or iodinated) at a specific position on the pyridine ring to serve as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. A halogenated derivative of Pyridin-4-ylmethanol can be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon substituents. The Suzuki reaction is widely used for creating biaryl structures, which are common in pharmaceuticals. northwestern.edunih.govnih.gov The synthesis of 5-(3-pyridyl)- and 5-(4-pyridyl)salicylaldehydes through the palladium-catalyzed cross-coupling of pyridylboronic acids with bromosalicylaldehydes demonstrates the utility of this approach for pyridine derivatives. northwestern.edu

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This method allows for the introduction of alkenyl groups onto the pyridine ring of a halogenated Pyridin-4-ylmethanol precursor. The reaction typically proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.org Phosphine-free palladium catalysts have been developed to improve the efficiency and environmental friendliness of the Heck reaction. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is an effective method for introducing alkynyl moieties onto the pyridine ring, which can serve as versatile handles for further transformations or as components in conjugated systems. The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organohalide (Ar-X) + Organoboron (R-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Ar-R (Csp²-Csp²) | Tolerant of many functional groups; wide availability of boronic acids. nih.govresearchgate.net |

| Heck | Organohalide (Ar-X) + Alkene (R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Ar-CH=CH-R (Csp²-Csp²) | Forms substituted alkenes; often highly stereoselective for the trans isomer. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Organohalide (Ar-X) + Terminal Alkyne (H-C≡C-R) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | Ar-C≡C-R (Csp²-Csp) | Mild reaction conditions; useful for synthesizing conjugated systems. wikipedia.orgorganic-chemistry.org |

Strategies for Functionalization and Structural Modification

Functionalization of this compound can be achieved by modifying either the pyridine ring or the hydroxymethyl side chain. These modifications are crucial for tuning the molecule's electronic, physical, and biological properties.

The electronic properties of the pyridine ring can be significantly altered by introducing substituents. The inherent electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution compared to benzene. stackexchange.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) can be introduced to further decrease the electron density of the ring. This enhances the acidity of C-H bonds and makes the ring more susceptible to nucleophilic aromatic substitution. The presence of EWGs can facilitate reactions and influence the regioselectivity of further functionalization. rsc.orgnih.gov

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) increase the electron density of the pyridine ring. rsc.org This can make the ring more reactive towards electrophilic substitution, although the reaction conditions must be carefully controlled due to the acid sensitivity of these groups and the basicity of the pyridine nitrogen. The introduction of EDGs can also modulate the molecule's hydrogen bonding capabilities and coordination properties. nih.govrsc.org

The effect of these substituents is position-dependent. For instance, substitution at the 2- and 6-positions (ortho to the nitrogen) has a more pronounced electronic effect than substitution at the 3- and 5-positions (meta).

| Group Type | Examples | Effect on Pyridine Ring | Influence on Reactivity |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl, -CF₃ | Decreases electron density (deactivates) | Favors nucleophilic substitution; slows electrophilic substitution. rsc.org |

| Electron-Donating (EDG) | -NH₂, -OH, -OCH₃, -CH₃ | Increases electron density (activates) | Favors electrophilic substitution (with careful pH control). rsc.org |

The bifunctional nature of this compound makes it a valuable building block for creating more complex molecules.

Modification of the Hydroxymethyl Group: The primary alcohol can be readily converted into other functional groups. It can be esterified with carboxylic acids, converted to ethers, or oxidized to an aldehyde or carboxylic acid. These transformations provide a linker for attaching other molecular fragments, such as polymers, biomolecules, or other pharmacophores, to create hybrid structures.

Modification of the Pyridine Ring: Using the cross-coupling reactions described previously, a wide array of molecular scaffolds can be attached to the pyridine ring. This allows for the synthesis of conjugates where the pyridyl moiety is linked to other aromatic or heterocyclic systems, potentially leading to materials with novel electronic or optical properties. For example, arylation of 4-pyridylmethyl ethers has been achieved via palladium-catalyzed cross-coupling. nih.gov

To improve detection and quantification in analytical methods, Pyridin-4-ylmethanol can be derivatized. This often involves introducing a tag or a functional group that enhances its response to a specific analytical technique.

Chromophore/Fluorophore Tagging: The hydroxymethyl group is a convenient site for attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). This can be achieved by esterification or etherification with a reagent containing the desired tag. Such derivatization allows for sensitive detection using UV-Vis spectrophotometry or fluorescence spectroscopy.

Mass Spectrometry Tags: For analysis by mass spectrometry, derivatization can be used to increase the molecular weight and improve ionization efficiency. Attaching a group with a specific isotopic signature can also aid in quantification through isotope dilution mass spectrometry.

Reaction Mechanisms and Kinetics

The mechanisms of palladium-catalyzed cross-coupling reactions are generally well-understood and proceed through a catalytic cycle involving a palladium(0) active species.

Suzuki Reaction Mechanism: The cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the halogenated pyridine derivative to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is usually facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Heck Reaction Mechanism: The key steps are: libretexts.org

Oxidative Addition: Similar to the Suzuki reaction, a Pd(II) species is formed from the organohalide.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the palladium-carbon bond.

Syn-Beta-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.

Base-promoted Regeneration: The base removes the hydride from palladium and regenerates the Pd(0) catalyst. libretexts.org

Sonogashira Reaction Mechanism: This reaction involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org

Palladium Cycle: Similar to the above, it begins with oxidative addition of the aryl halide to Pd(0).

Copper Cycle: The copper(I) acetylide is formed by the reaction of the terminal alkyne with the Cu(I) salt in the presence of a base.

Transmetalation: The acetylide group is transferred from copper to the Pd(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

The kinetics of these reactions are influenced by several factors, including the nature of the palladium catalyst and its ligands, the choice of solvent and base, the reaction temperature, and the electronic properties of the substrates. For instance, electron-withdrawing groups on the aryl halide generally accelerate the rate-limiting oxidative addition step, while bulky ligands on the palladium can influence the rates of both oxidative addition and reductive elimination.

Applications in Advanced Chemical Research

Pyridin-4-ylmethanol Hydrochloride as a Synthetic Precursor

The structure of pyridin-4-ylmethanol, often used in its hydrochloride salt form for improved stability and handling, serves as a valuable starting point in multi-step organic synthesis. The pyridine (B92270) ring can be functionalized in various ways, while the primary alcohol group offers a reactive handle for numerous chemical transformations.

Pyridin-4-ylmethanol and its derivatives are integral building blocks in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. The pyridine motif is a prevalent structural unit in a significant number of FDA-approved drugs and agrochemicals. researchgate.netnih.gov Its inclusion in a molecule can enhance biochemical potency, improve metabolic stability, increase permeability, and resolve issues with protein binding. nih.gov

For instance, pyridine-containing structures are central to the development of kinase inhibitors. Dihydrofuro[2,3-b]pyridine scaffolds, synthesized from pyridine precursors, have been developed into potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for treating inflammatory diseases. nih.gov In one study, structural modifications of an initial hit compound led to an inhibitor with significantly improved clearance and oral bioavailability while maintaining high potency. nih.gov Furthermore, methods for the late-stage incorporation of isotopes like ¹⁵N into complex pyridine-containing pharmaceuticals demonstrate the importance of this core structure in drug development studies. nih.gov The synthesis of bepotastine, an antihistamine, involves an intermediate, (4-Chlorophenyl)(pyridin-2-yl)methanol, highlighting the role of such precursors in creating bioactive molecules.

The pyridine framework is fundamental to the construction of more complex, fused heterocyclic systems. These scaffolds are of great interest in medicinal chemistry due to their unique three-dimensional shapes and potential for biological activity.

Furo[2,3-c]pyridines: The synthesis of this scaffold can be achieved through various routes starting from functionalized pyridines. One accidental discovery showed that using pyridoxal (B1214274) (a vitamin B6 vitamer containing a pyridine ring) as the aldehyde component in a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction unexpectedly yields a furo[2,3-c]pyridine (B168854) skeleton. acs.orgsemanticscholar.orgnih.gov This occurs when a Schiff base intermediate undergoes cyclization involving a phenolic hydroxyl group instead of the pyridine nitrogen. acs.org

Triazolo[4',5':4,5]furo[2,3-c]pyridines: Building upon the furo[2,3-c]pyridine core, researchers have developed methods to synthesize novel tricyclic triazolo[4',5':4,5]furo[2,3-c]pyridines. A recently reported strategy involves the diazotization of 2,3-diamino-furo[2,3-c]pyridines, which are themselves synthesized using an unusual GBB reaction. acs.orgsemanticscholar.orgnih.gov This multi-step process allows for the creation of a diverse library of these complex heterocyclic compounds. semanticscholar.org The structure of the resulting tricyclic product has been confirmed by NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction. semanticscholar.org

| Target Scaffold | Synthetic Strategy | Key Pyridine-Related Precursor/Intermediate | Reference |

|---|---|---|---|

| Furo[2,3-c]pyridine | Unusual Groebke–Blackburn–Bienaymé (GBB) reaction | Pyridoxal | acs.orgsemanticscholar.orgnih.gov |

| Triazolo[4',5':4,5]furo[2,3-c]pyridine | Post-GBB modification (diazotization) | 2,3-Diamino-furo[2,3-c]pyridine | acs.orgsemanticscholar.org |

The pyridine ring is a privileged N-containing heterocycle in medicinal chemistry. nih.gov this compound serves as a precursor to a wide array of nitrogen-containing building blocks that are subsequently used in drug discovery. The ability to introduce this moiety can be critical for a compound's therapeutic profile.

The enantioselective synthesis of chiral compounds bearing pyridine heterocycles is of significant importance for pharmaceuticals. nih.gov For example, palladium-catalyzed asymmetric allylic pyridinylation has been developed using 4-cyanopyridine, which acts as a pyridine source under electrochemical conditions. This method allows for the creation of chiral pharmaceutical intermediates with high enantiomeric excess. nih.gov The versatility of the pyridine ring allows it to serve as a building block for drugs targeting a vast range of conditions, including microbial and viral infections, inflammation, and cancer. nih.govjscimedcentral.com

Role in Catalysis and Organocatalysis

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes it available for coordination to metal centers or for acting as a base or nucleophile, underpinning its role in various catalytic applications.

Pyridine and its derivatives are widely used as ligands in coordination chemistry and transition metal catalysis. researchgate.netjscimedcentral.comresearchgate.net The pyridine nitrogen can coordinate to a metal, forming stable metal complexes that can catalyze a wide range of organic transformations. researchgate.netresearchgate.net The electronic properties of the pyridine ligand can be tuned by adding substituents to the ring, which in turn modulates the reactivity of the metal center. tcu.edu

This principle is exploited in catalysis for polymerization and hydrogenation reactions. jscimedcentral.com For instance, iron(III) complexes with substituted pyridine ligands have been studied for their catalytic activity in C-C coupling reactions, demonstrating a clear structure-activity relationship where the electronic properties of the ligand regulate the catalytic performance. tcu.edu Similarly, copper(II) complexes with pyridine-containing ligands have been investigated as mimics for superoxide (B77818) dismutase (SOD), showing that modifications to the pyridine ring can tune the redox potential and enhance catalytic activity. tcu.edu

| Metal Center | Pyridine-Containing Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Iron (Fe) | Substituted Pyridinophanes | C-C Coupling, Catalase Mimic | tcu.edu |

| Copper (Cu) | Substituted Pyridinophanes | Superoxide Dismutase (SOD) Mimic | tcu.edu |

| Palladium (Pd) | Chiral Diphosphine with Pyridine Substrate | Asymmetric Allylic Pyridinylation | nih.gov |

| Iridium (Ir) | Pyridine | General Catalysis (e.g., hydrogenation) | jscimedcentral.com |

Beyond its role as a ligand for metals, the pyridine moiety itself can act as an organocatalyst. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions.

A notable example is the use of pyridine as an organocatalyst in the reductive ozonolysis of alkenes. nih.gov In this process, the cleavage of an alkene by ozone typically generates peroxide intermediates that require a separate reduction step. However, when the reaction is performed in the presence of pyridine, it directly yields the desired aldehyde or ketone products without the formation of detectable peroxides. The proposed mechanism involves the nucleophilic pyridine promoting the fragmentation of carbonyl oxide intermediates. nih.gov This demonstrates the ability of the pyridine nucleus to facilitate reactions independently of a metal center.

Material Science Applications (e.g., Corrosion Inhibitors)

The chemical properties of this compound make it and related pyridine derivatives effective components in material protection, particularly as corrosion inhibitors for metals in acidic environments. researchgate.netresearchgate.net

The effectiveness of pyridine derivatives as corrosion inhibitors is based on their ability to adsorb onto a metal surface and form a protective barrier that isolates the metal from the corrosive medium. The design of these inhibitors follows several key principles: